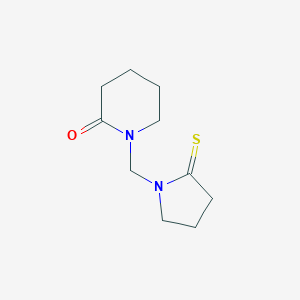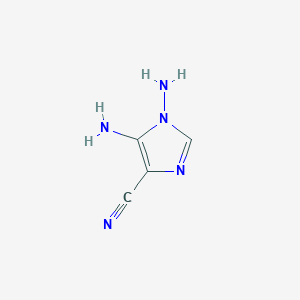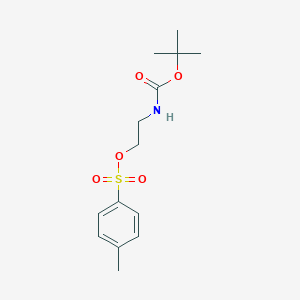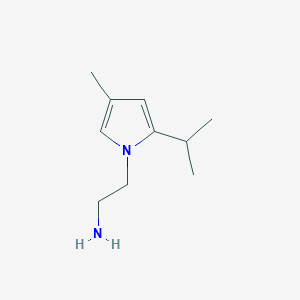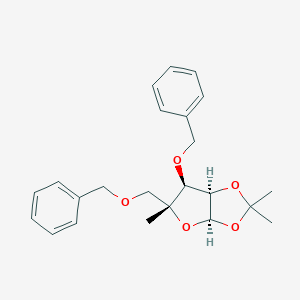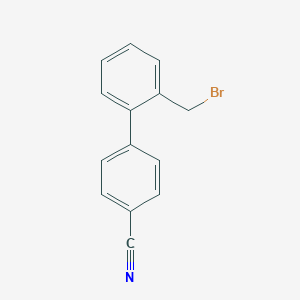
4-(2-Bromomethylphenyl)benzonitrile
Übersicht
Beschreibung
4-(2-Bromomethylphenyl)benzonitrile is a chemical compound with the molecular formula C14H10BrN and a molecular weight of 272.14 . It is also known as 4-Cyanobenzyl bromide . This compound is used as a reference standard in the pharmaceutical industry .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a practical method of four-step synthesis towards novel (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one antifungals is presented, where a commercially available pesticide and pharmacology intermediate, (E)-methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate (1), was used as a starting material .Chemical Reactions Analysis
While specific chemical reactions involving 4-(2-Bromomethylphenyl)benzonitrile were not found, related compounds undergo various reactions. For example, benzylic bromination reactions have been reported in flow, with N-bromosuccinimide (NBS) often used as the bromine source .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Pharmaceutical Applications
Studies have highlighted the importance of bromobenzyl compounds in the synthesis of pharmaceutical agents. For example, 2-Fluoro-4-bromobiphenyl is a key intermediate for the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. The research indicates challenges and solutions in synthesizing these compounds efficiently and safely, underlining the significance of bromobenzyl compounds in pharmaceutical manufacturing (Qiu, Gu, Zhang, & Xu, 2009).
2. Metabolism and Pharmacokinetics
The metabolism and pharmacokinetics of bromobenzonitrile derivatives have been a subject of study. For instance, research on diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate (NO-1886) in rats highlighted its metabolism and the identification of metabolites, contributing to understanding the drug's behavior in biological systems and its potential therapeutic effects (Morioka et al., 1996).
3. Chemical Reactivity and Carcinogenicity
The reactivity of bromobenzyl compounds and their potential carcinogenic effects have been explored. A comparative study of chemical reactivity and carcinogenic activity of a series of alkylating and aralkylating bromides, including bromobenzyl derivatives, provided insights into the relationship between their chemical reactivity and carcinogenicity, contributing to the understanding of their safety and potential risks (Dipple, Levy, & Lawley, 1981).
4. Developmental Neurotoxicity
Brominated compounds, including those with bromobenzyl groups, have been studied for their potential as developmental neurotoxicants. Research on brominated flame retardants, which share structural similarities with bromobenzyl compounds, indicated their potential neurotoxic effects, emphasizing the importance of understanding the environmental and health impacts of these compounds (Eriksson, Jakobsson, & Fredriksson, 2001).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[2-(bromomethyl)phenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN/c15-9-13-3-1-2-4-14(13)12-7-5-11(10-16)6-8-12/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZRSESSYSPQTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573244 | |
| Record name | 2'-(Bromomethyl)[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromomethylphenyl)benzonitrile | |
CAS RN |
146534-79-4 | |
| Record name | 2'-(Bromomethyl)[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



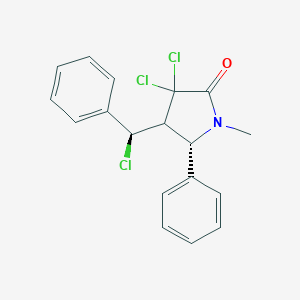
![2-([1,1'-Biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B114917.png)


